2-(3,4-Dimethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methoxy groups and an acetimidamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 3,4-dimethoxyphenylpyrrolidine. This intermediate is then subjected to further reactions, such as hydrolysis and amidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-2-pyrrolidin-1-yl-ethylamine: Shares a similar pyrrolidine ring and methoxy substitution but differs in the presence of an ethylamine group.
N-(Pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and biological activities.
Uniqueness
2-(3,4-Dimethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H17N3O3 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H17N3O3/c1-13-6-3-11(4-7(6)14-2)5-8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
BNNPDCBBQNRRIG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CN(CC1OC)C/C(=N/O)/N |
Canonical SMILES |
COC1CN(CC1OC)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.